molecular formula C17H20O3 B019302 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- CAS No. 108614-27-3

2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)-

Cat. No. B019302
M. Wt: 272.34 g/mol
InChI Key: YAJGDRQWUSLQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)-, also known as TBOA, is a chemical compound that has gained significant attention in the field of neuroscience research. TBOA is a potent inhibitor of glutamate transporters, which play a crucial role in regulating the concentration of glutamate in the synaptic cleft. In

Mechanism Of Action

2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- acts as a non-competitive inhibitor of glutamate transporters, including EAAT1, EAAT2, and EAAT3. It binds to the transporter protein and blocks the uptake of glutamate from the synaptic cleft into the astrocytes, leading to an increase in extracellular glutamate concentration. This, in turn, can activate glutamate receptors, leading to excitotoxicity and neuronal damage.

Biochemical And Physiological Effects

2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- has been shown to induce seizures in animals and to cause neurotoxicity in vitro. It has also been demonstrated to impair learning and memory in rodents. However, 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- has also been shown to have neuroprotective effects in certain pathological conditions, such as ischemia and traumatic brain injury. These effects may be due to the ability of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- to modulate glutamate homeostasis and reduce excitotoxicity.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- is its potency as a glutamate transporter inhibitor, which allows for the modulation of synaptic glutamate levels with low concentrations of the compound. However, 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- has also been shown to have off-target effects on other transporters and channels, which may complicate the interpretation of experimental results. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- is also highly toxic and can induce seizures and neurotoxicity, which requires careful handling and dosing in experiments.

Future Directions

Future research on 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- may focus on exploring its potential as a therapeutic agent for neurological disorders, such as epilepsy and stroke. This may involve the development of more selective and less toxic derivatives of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)-, as well as the identification of specific targets and mechanisms of action. Additionally, 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- may be used as a tool to investigate the role of glutamate transporters in different brain regions and cell types, as well as their interactions with other neurotransmitter systems.

Synthesis Methods

The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- involves a multi-step process that includes the reaction of 4-ethynylphenylacetic acid with butylmagnesium bromide, followed by the addition of trioxane. The resulting product is then treated with hydrochloric acid to yield 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)-. The purity of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- can be improved by recrystallization from methanol.

Scientific Research Applications

2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- has been extensively used in neuroscience research to investigate the role of glutamate transporters in various physiological and pathological conditions. It has been shown to modulate synaptic plasticity, learning, and memory. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- has also been used to study the neuroprotective effects of different compounds and to investigate the mechanisms underlying various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.

properties

CAS RN

108614-27-3

Product Name

2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)-

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

4-butyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C17H20O3/c1-3-5-10-16-11-18-17(19-12-16,20-13-16)15-8-6-14(4-2)7-9-15/h2,6-9H,3,5,10-13H2,1H3

InChI Key

YAJGDRQWUSLQAJ-UHFFFAOYSA-N

SMILES

CCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C

Canonical SMILES

CCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C

Other CAS RN

108614-27-3

synonyms

2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.